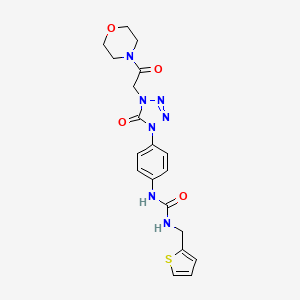![molecular formula C18H15N3O4S2 B2826405 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 899954-92-8](/img/structure/B2826405.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide is a complex organic compound featuring a combination of benzoisothiazolone and benzothiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as benzoic acid derivatives and thiazole derivatives.
Key Steps
Formation of Benzoisothiazolone: : Benzoic acid derivative undergoes cyclization with a sulfur donor in the presence of an oxidizing agent to form the benzoisothiazolone structure.
Coupling Reaction: : The benzoisothiazolone intermediate is then coupled with a benzothiazole derivative through a condensation reaction to form the final product.
Reaction Conditions: : The reactions are usually conducted under mild to moderate temperatures (20-80°C) and may involve catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
Scale-Up: : For industrial production, the synthesis might be optimized for yield and cost-efficiency. This could involve continuous flow reactors, automated synthesis platforms, or batch processing, depending on the scale and requirements.
Purification: : The final compound is purified using standard techniques like recrystallization, chromatography, and distillation to achieve high purity suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation reactions, where the sulfur-containing moieties may be further oxidized, altering its chemical properties.
Reduction: : Reduction reactions might involve the reduction of the carbonyl groups or the sulfur moiety.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for functionalization at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, alkylating agents, acylating agents.
Conditions: : Typically ambient temperature to moderate heating (20-100°C), depending on the desired transformation.
Major Products Formed
From Oxidation: : Sulfone derivatives, sulfoxide derivatives.
From Reduction: : Alcohol derivatives, amine derivatives.
From Substitution: : Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Utilized as a ligand or catalyst in various organic transformations due to its complex structure and functional groups.
Synthetic Intermediate: : Serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biological Activity: : Explored for potential antimicrobial, antiviral, and anticancer activities due to its unique structure.
Biochemical Probes: : Used as a probe to study biochemical pathways and enzyme functions in vitro and in vivo.
Medicine
Drug Development: : Potential lead compound for developing new therapeutic agents targeting specific diseases.
Diagnostics: : Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: : Incorporated into polymers and materials for enhanced properties like stability, durability, and functionality.
Electronics: : Used in the synthesis of organic electronic materials due to its conjugated system.
Wirkmechanismus
Mechanistic Pathways: : The compound may exert its effects through interactions with specific molecular targets such as enzymes, receptors, or DNA.
Molecular Targets: : Enzymes involved in oxidative stress pathways, receptors in cell signaling pathways, or nucleic acids involved in genetic regulation.
Pathways Involved: : It may modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-oxo-2,3-dihydrobenzo[d]isothiazole-1,1-dioxide: : A simpler analogue without the benzothiazole moiety.
N-(benzothiazol-2-yl)propanamide: : Lacks the benzoisothiazolone structure.
Benzothiazole derivatives: : Various other derivatives with different substituents on the benzothiazole ring.
Uniqueness
The unique combination of benzoisothiazolone and benzothiazole moieties in 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide imparts distinct reactivity and potential applications not observed in its simpler analogues. Its complex structure allows for diverse chemical modifications and biological interactions, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-11-6-7-13-14(10-11)26-18(19-13)20-16(22)8-9-21-17(23)12-4-2-3-5-15(12)27(21,24)25/h2-7,10H,8-9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBADMRQQPKCUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2826327.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2826329.png)
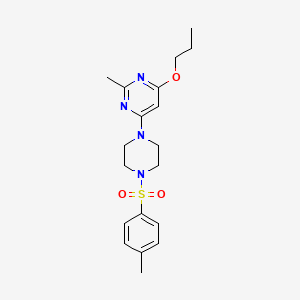
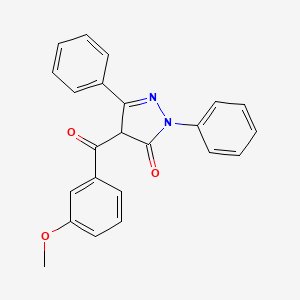

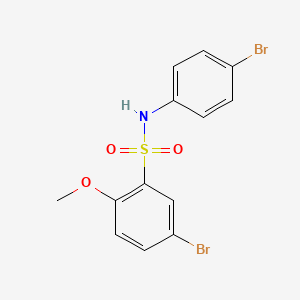
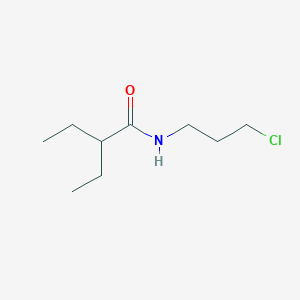
![3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2826339.png)
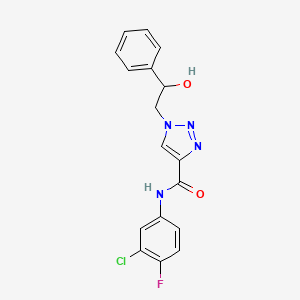
![N-(4-CHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2826342.png)
![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)
